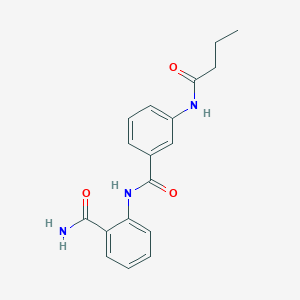![molecular formula C17H25NO2S B11169206 N-cycloheptyl-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11169206.png)
N-cycloheptyl-2-[(2-methoxyethyl)sulfanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-[(2-methoxyethyl)sulfanyl]benzamide is a chemical compound with the molecular formula C17H25NO2S It is characterized by a benzamide core structure substituted with a cycloheptyl group and a 2-(2-methoxyethyl)sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction using cycloheptylamine.
Attachment of the 2-(2-methoxyethyl)sulfanyl Group: This step involves the reaction of the benzamide intermediate with 2-(2-methoxyethyl)thiol under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-cycloheptyl-2-[(2-methoxyethyl)sulfanyl]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzamide derivatives.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[(2-methoxyethyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-[(2-methoxyethyl)sulfanyl]benzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cycloheptyl-2-[(2-methoxyethyl)thio]benzamide: Similar structure but with a thioether group instead of a sulfanyl group.
Uniqueness
N-cycloheptyl-2-[(2-methoxyethyl)sulfanyl]benzamide is unique due to the presence of the cycloheptyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H25NO2S |
|---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-(2-methoxyethylsulfanyl)benzamide |
InChI |
InChI=1S/C17H25NO2S/c1-20-12-13-21-16-11-7-6-10-15(16)17(19)18-14-8-4-2-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,18,19) |
InChI Key |
CNRGZSBDXSMPHZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169123.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B11169126.png)
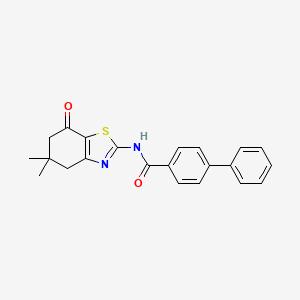
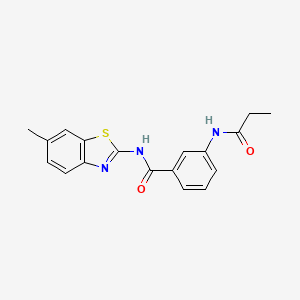
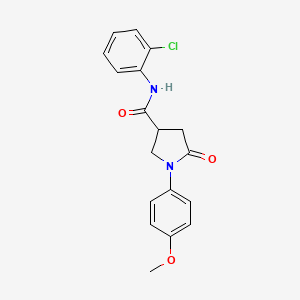
![4-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169146.png)
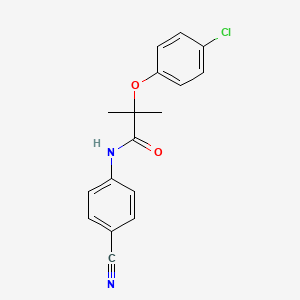

![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11169170.png)

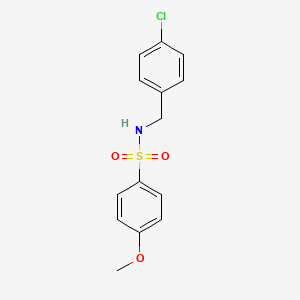
![2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B11169201.png)

